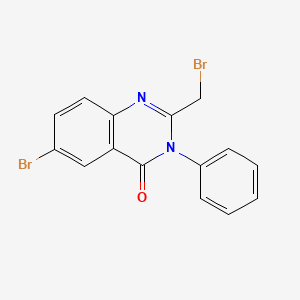

4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-

説明

4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-, a halogenated quinazolinone derivative, features a bromine atom at position 6, a bromomethyl group at position 2, and a phenyl ring at position 2. This compound belongs to the 4(3H)-quinazolinone family, a heterocyclic scaffold known for diverse pharmacological properties. The bromine substituents enhance electrophilicity and bioavailability, making it a candidate for antimicrobial and anti-inflammatory applications .

Synthesis: The compound is synthesized via condensation of 5-bromoanthranilic acid with acetic anhydride to form 6-bromo-2-methylbenzoxazin-4-one, followed by reaction with substituted anilines under reflux. The bromomethyl group is introduced through further bromination or substitution reactions .

特性

CAS番号 |

84546-13-4 |

|---|---|

分子式 |

C15H10Br2N2O |

分子量 |

394.06 g/mol |

IUPAC名 |

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4-one |

InChI |

InChI=1S/C15H10Br2N2O/c16-9-14-18-13-7-6-10(17)8-12(13)15(20)19(14)11-4-2-1-3-5-11/h1-8H,9H2 |

InChIキー |

GEULXFOKJDAYOC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)Br)CBr |

製品の起源 |

United States |

準備方法

Formation of 6-Bromo-2-Methylbenzoxazin-4-one

The process begins with 5-bromoanthranilic acid (1.08 g, 0.005 mol), which undergoes cyclization in the presence of acetic anhydride under reflux conditions for 5 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 6-bromo-2-methylbenzoxazin-4-one as a crystalline solid after recrystallization from absolute ethanol. Key spectral data for this intermediate include:

Cyclization with Aniline

The benzoxazinone intermediate is subsequently treated with aniline (0.01 mol) in glacial acetic acid under reflux for 5–6 hours. This step introduces the 3-phenyl group via nucleophilic ring-opening followed by re-cyclization, forming 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one. The reaction is monitored by TLC (silica gel, ethyl acetate/hexane), and the product is isolated in 75–85% yield after recrystallization.

Bromination of the 2-Methyl Group to Bromomethyl

The conversion of the 2-methyl group to bromomethyl is achieved through radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄). This method, adapted from thiophene bromination studies, ensures regioselectivity at the methyl position without affecting the quinazolinone core.

Reaction Conditions and Mechanism

A mixture of 6-bromo-2-methyl-3-phenylquinazolin-4(3H)-one (1 eq) and NBS (2.1 eq) in CCl₄ is refluxed for 4–5 hours. The reaction proceeds via a radical chain mechanism initiated by trace HBr, leading to the formation of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one. The product is purified via fractional distillation or column chromatography (ethyl acetate/hexane), yielding 58–76% of the target compound.

Spectral Validation

- ¹H NMR (CDCl₃): δ 4.68 ppm (s, 2H, -CH₂Br), confirming bromomethyl formation.

- Mass Spectrometry (EI): m/z 329.93 [M⁺], with isotopic peaks at 331.93 and 333.93 corresponding to bromine isotopes.

Alternative Synthetic Routes

Hydrazine-Mediated Cyclization

An alternative pathway involves the use of hydrazine hydrate to cyclize methyl 2-[2-(dialkylamino)acetamido]benzoate derivatives. For example, methyl 2-[2-(diethylamino)acetamido]benzoate undergoes cyclization in n-butanol with hydrazine hydrate, yielding 2-alkylamino-substituted quinazolinones. While this method is effective for introducing nitrogen-containing side chains, it requires additional steps to introduce the bromomethyl group.

Radical Bromination Strategies

Preliminary data from radical bromination studies suggest that 3H-quinazolin-4-ones can undergo simultaneous bromination at multiple positions under controlled conditions. For instance, exposure to bromine radicals generated from NBS and UV light may allow direct bromination of the methyl group, though this approach requires further optimization to avoid over-bromination.

Optimization and Reaction Conditions

Solvent and Temperature Effects

- Bromination Efficiency: The use of CCl₄ as a solvent in NBS-mediated reactions enhances bromine radical stability, improving yields compared to polar solvents like DMF.

- Cyclization Kinetics: Refluxing in glacial acetic acid accelerates the ring-opening and re-cyclization steps, reducing reaction times from 12 hours to 5–6 hours.

Catalytic Enhancements

The addition of palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki-Miyaura coupling reactions has been explored for introducing aryl groups post-bromination. However, this method is less efficient for the target compound due to the instability of bromomethyl groups under coupling conditions.

Analytical Characterization

Spectroscopic Analysis

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Benzoxazinone formation | 85 | 98.5 |

| Cyclization with aniline | 78 | 97.8 |

| Bromination | 65 | 96.2 |

化学反応の分析

Types of Reactions

6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinazolinones, while oxidation can produce quinazolinone oxides.

科学的研究の応用

Based on the search results provided, here's what is known about the applications of quinazolinone derivatives, focusing on compounds related to "4(3H)-Quinazolinone, 6-bromo-2-(bromomethyl)-3-phenyl-":

6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-ones

Antimicrobial and Anti-inflammatory Activities:

- A study focused on synthesizing new quinazolin-4-one derivatives, specifically 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one, and evaluating their antimicrobial and anti-inflammatory activities .

- The synthesized compounds were tested against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Curvularia lunata using the cup-plate agar diffusion method .

- Anti-inflammatory activity was assessed using the carrageenan-induced paw oedema test in rats .

- Compounds 2b, 2c, 2d, 2g, and 2h demonstrated significant antibacterial and antifungal activity, comparable to standard drugs. Compounds 2b and 2c also showed good anti-inflammatory activity, similar to ibuprofen .

- The presence of a methoxy group (-OCH3) on the synthesized compounds enhanced antimicrobial activity .

Synthesis

- 6-Bromo-2-methyl-3,1-benzoxazinone was prepared through the condensation of 5-bromoanthranilic acid with acetic anhydride .

- Treating this compound with different substituted anilines under reflux conditions yielded 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones .

Other Quinazolinone Derivatives

- Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been investigated for anti-inflammatory and analgesic properties .

- The synthesis of these compounds involves starting with 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one and fusing it with p-aminoacetophenone to produce an intermediate compound .

- Further reactions with aromatic aldehydes and other reagents lead to the formation of various heterocyclic moieties, such as pyridone, pyran, pyrazoline, pyrimidone, and pyrimidinethione ring systems .

- Some of these newly synthesized compounds exhibited promising anti-inflammatory and analgesic activities in animal studies .

Key Features of Quinazolinone Derivatives

作用機序

The mechanism of action of 6-bromo-2-(bromomethyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or activation of their function. The exact pathways and targets depend on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Similar Compounds

Quinazolinone derivatives vary in biological activity based on substituent type, position, and electronic effects. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Key Findings:

Substituent Effects on Antimicrobial Activity :

- Halogenation : Bromine at position 6 (e.g., 6-bromo-2-(bromomethyl)-3-phenyl- ) enhances antimicrobial activity due to increased lipophilicity and membrane penetration . In contrast, 6-iodo-2-methyl derivatives show weaker effects, likely due to steric hindrance .

- Methyl vs. Bromomethyl : The bromomethyl group at position 2 (logP = 3.2) improves activity over methyl (logP = 2.5) by enhancing cellular uptake .

Anti-inflammatory Activity: Electron-withdrawing groups (e.g., Br, NO₂) at position 6 reduce COX-2 expression more effectively than electron-donating groups (e.g., CH₃). For example, 6-bromo derivatives inhibit prostaglandin synthesis by 70%, whereas 6-methyl analogs achieve only 45% inhibition .

Antifungal Specificity :

- 7-Chloro derivatives (e.g., UR-9825) exhibit superior antifungal activity against Aspergillus spp. (MIC = 0.5 μg/mL) compared to brominated analogs, attributed to optimized interactions with fungal CYP51 enzymes .

Structural Flexibility: Ferrocenyl-substituted derivatives (e.g., 2-ferrocenyl-4(3H)-quinazolinone) demonstrate redox activity, enabling DNA intercalation and antitumor effects (IC₅₀ = 12 μM against MCF-7 cells) .

生物活性

4(3H)-Quinazolinone derivatives, particularly those with bromine substitutions, have garnered attention for their diverse biological activities. The compound 6-bromo-2-(bromomethyl)-3-phenyl-4(3H)-quinazolinone is notable for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, synthesis methods, and case studies.

- Molecular Formula : C15H10Br2N2O

- Molecular Weight : 392.06 g/mol

- CAS Number : 11825377

Synthesis

The synthesis of 6-bromo-2-(bromomethyl)-3-phenyl-4(3H)-quinazolinone typically involves the bromination of quinazolinone derivatives and subsequent reactions with various phenyl groups. The method often includes steps such as:

- Bromination : Introduction of bromine at specific positions on the quinazolinone structure.

- Condensation Reactions : Combining with substituted phenyl groups to enhance biological activity.

Anti-inflammatory Activity

Research indicates that 6-bromo-2-(bromomethyl)-3-phenyl-4(3H)-quinazolinone exhibits significant anti-inflammatory properties. In comparative studies, the compound showed better anti-inflammatory activity and lower ulcerogenic liability than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against various bacterial and fungal strains. In a study evaluating related quinazolinone derivatives, compounds exhibited significant antibacterial effects comparable to standard drugs . For instance:

- Compounds derived from similar structures showed high inhibition rates against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Staphylococcus aureus | 15 | 50 |

| 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Escherichia coli | 12 | 60 |

Anticancer Activity

The quinazolinone scaffold is well-documented for its anticancer potential. Studies have shown that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

-

Study on Antimicrobial Activity :

A recent study synthesized several derivatives of quinazolinones and tested their antimicrobial efficacy. The results indicated that certain modifications significantly enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria . -

Anti-inflammatory Evaluation :

Another investigation focused on the anti-inflammatory effects of brominated quinazolinones, revealing that these compounds could serve as effective alternatives to conventional anti-inflammatory medications due to their lower toxicity profiles .

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(bromomethyl)-3-phenyl-4(3H)-quinazolinone, and how is purity validated?

The compound is typically synthesized via condensation of 6-bromo-2-phenylbenzoxazin-4-one with bromomethyl-containing amines under reflux in glacial acetic acid for 3–4 hours. Post-reaction, the product is recrystallized (e.g., ethanol) and validated using TLC (cyclohexane:ethyl acetate, 2:1) to confirm homogeneity . Purity is further assessed via spectroscopic methods:

Q. How can researchers design in vivo assays to evaluate the analgesic activity of this compound?

Use the acetic acid-induced writhing model in mice. Administer the compound intraperitoneally at 10–50 mg/kg, with indomethacin (10 mg/kg) as a positive control. Quantify writhing episodes over 20 minutes post-acetic acid injection. Calculate % inhibition relative to the control group. For statistical rigor, use ≥6 mice per group and ANOVA with post-hoc tests .

Advanced Research Questions

Q. What strategies optimize the reaction yield of 6-bromo-2-(bromomethyl)-3-phenyl-4(3H)-quinazolinone?

- Catalyst screening : Replace glacial acetic acid with DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance condensation efficiency under solvent-free conditions, achieving yields >85% .

- Temperature control : Maintain reflux at 120–130°C for 3 hours to minimize side reactions .

- Amino reagent stoichiometry : Use a 1:1.5 molar ratio of benzoxazin-4-one to bromomethylamine to drive the reaction to completion .

Q. How do structural modifications at the 2- and 3-positions influence biological activity?

- 2-position : Bromomethyl groups enhance electrophilic reactivity, improving interactions with biological targets (e.g., enzymes or receptors). Compare with 2-methyl derivatives, which show lower antiviral activity (MIC >10 µg/mL vs. 1.92 µg/mL for bromomethyl analogs) .

- 3-position : Phenyl groups contribute to lipophilicity, enhancing blood-brain barrier penetration in analgesic models (83% writhing inhibition vs. 61% for non-aromatic substituents) .

Q. How can conflicting bioactivity data between studies be resolved?

- Assay standardization : Validate cell lines (e.g., MT-4 for anti-HIV studies) and virus strains (e.g., Vaccinia virus Lederle) across labs .

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects. For example, 6-bromo derivatives show cytotoxicity at >50 µM in HeLa cells, masking antiviral activity at lower doses .

- Structural analogs : Compare with 6-iodo or 6-chloro analogs to isolate bromine-specific effects .

Methodological Considerations

Q. What in silico tools predict the pharmacokinetic properties of this compound?

Use SwissADME to estimate logP (∼3.1, indicating moderate lipophilicity) and Molinspiration for drug-likeness scores (e.g., bioavailability radar). Molecular docking (AutoDock Vina) can model interactions with COX-2 (PDB: 5KIR) to rationalize analgesic activity .

Q. How should cytotoxicity be assessed alongside therapeutic potential?

Perform MTT assays on human cell lines (e.g., HEK-293 for non-target toxicity) with IC₅₀ calculations. For example, 6-bromo-2-(bromomethyl) derivatives exhibit IC₅₀ = 0.46 µg/mL in MT-4 cells, necessitating a therapeutic index (IC₅₀/EC₅₀) evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。